molecular formula C₂₄H₂₅FNNaO₄ B1142390 Fluvastatin sodium anti-isomer CAS No. 93957-58-5

Fluvastatin sodium anti-isomer

Cat. No. B1142390
CAS RN: 93957-58-5
M. Wt: 433.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluvastatin sodium begins with fluorobenzene, undergoing a Friedel-Crafts acylation with chloroacetyl chloride. This step is followed by condensation with N-isopropyl aniline and cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole. Subsequent steps include a Vilsmeier-Haack reaction, condensation with methyl acetoacetate, selective reduction, hydrolysis, and finally, salt formation. The overall yield of this synthesis process is approximately 26% (Zhou Wei-cheng, 2007).

Molecular Structure Analysis

Fluvastatin sodium's structure contributes to its unique pharmacological activities. Spectroscopic studies, including 1H NMR, have confirmed the formation of a fluvastatin sodium/β-Cyclodextrin inclusion complex in solution, indicating that fluvastatin has isomeric forms that interact differently with β-Cyclodextrin. This interaction suggests a chiral differentiation by β-Cyclodextrin, with one of the isomers binding more strongly (S. M. Ali et al., 2006).

Chemical Reactions and Properties

The antioxidative property of fluvastatin sodium is a significant chemical property, differing from alpha-tocopherol. Its ability to protect low-density lipoprotein (LDL) from oxidative modification in vitro suggests unique chemical reactivity. This antioxidative effect is not a common feature of HMG-CoA reductase inhibitors but is believed to be derived from its unique chemical structure, indicating specific chemical reactions associated with fluvastatin sodium (K. Suzumura et al., 1999).

Physical Properties Analysis

Fluvastatin sodium's physical properties, including its solubility and stability, play a crucial role in its formulation and delivery. Studies have shown that fluvastatin sodium can be effectively encapsulated in tailored spanlastic nanovesicles for transdermal delivery, indicating its versatile physical properties that allow for innovative pharmaceutical formulations. This encapsulation method improves bioavailability and provides a sustained release mechanism, which is crucial for therapeutic applications (Shahira F. El Menshawe et al., 2019).

Chemical Properties Analysis

Fluvastatin sodium's chemical properties, including its reactivity and interaction with biological molecules, are pivotal in its pharmacological effect. Its mechanism of action involves the inhibition of the HMG-CoA reductase enzyme, leading to lowered cholesterol synthesis. Moreover, fluvastatin's antioxidative activity, particularly its ability to scavenge free radicals and inhibit lipid peroxidation, contributes to its therapeutic potential beyond cholesterol lowering, indicating a multifaceted chemical profile (A. Yamamoto et al., 2001).

Scientific Research Applications

Application Summary

Fluvastatin sodium anti-isomer is used as a reference standard in the pharmaceutical industry . It’s used for system suitability testing, which is a critical part of method validation in pharmaceutical analysis .

Method of Application

The specific methods of application can vary, but generally, the Fluvastatin sodium anti-isomer is prepared in a suitable solvent and then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) .

Results or Outcomes

The results of these analyses help to ensure the quality and consistency of pharmaceutical products .

2. Stability-Indicating RP-HPLC Method Development

Application Summary

A stability-indicating RP-HPLC method has been developed for the estimation of Fluvastatin sodium in bulk and tablet dosage form .

Method of Application

The method was developed on Hypersil ODS C18 column using a mobile phase consisting of methanol, 20mM Phosphate buffer (pH 3.2 adjusted with Phosphoric acid), and acetonitrile . The flow rate was set as 1.1 ml/minute and the maximum absorption was observed at 234 nm .

Results or Outcomes

3. Activation of Pregnane X Receptor (PXR) and Induction of CYP2A6, CYP2B6 and CYP3A4

Application Summary

Optical isomers of Fluvastatin, including the anti-isomer, have been found to enantiospecifically activate the Pregnane X Receptor (PXR) and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes .

Method of Application

The specific methods of application can vary, but generally involve treating human hepatocytes with different optical isomers of Fluvastatin and then analyzing the activation of PXR and induction of CYP2A6, CYP2B6 and CYP3A4 .

Results or Outcomes

The results showed that the effects varied between statins and enantiomers, and induction potency decreased in order: atorvastatin (RR>RS = SR>SS) > fluvastatin (SR>RS = SS>RR) >> rosuvastatin (only RS active) .

4. Preparation of Fluvastatin Sodium Salt

Application Summary

Fluvastatin sodium anti-isomer is used in the preparation of Fluvastatin Sodium salt, a drug used for the treatment of hypercholesterolemia .

Method of Application

The specific methods of application can vary, but generally involve chemical synthesis procedures .

Results or Outcomes

The results of these procedures help to produce Fluvastatin Sodium salt, which is used as a therapeutic agent .

5. Infrared Absorption and Ultraviolet Absorption

Application Summary

Fluvastatin sodium anti-isomer is used in the identification of Fluvastatin Sodium through Infrared Absorption and Ultraviolet Absorption .

Method of Application

The specific methods of application involve preparing a solution of Fluvastatin sodium anti-isomer and then analyzing it using Infrared Absorption and Ultraviolet Absorption techniques .

Results or Outcomes

The results of these analyses help to identify Fluvastatin Sodium and ensure its purity .

6. Chromatographic Purity

Method of Application

The specific methods of application involve preparing a solution of Fluvastatin sodium anti-isomer and then analyzing it using High-Performance Liquid Chromatography (HPLC) .

properties

IUPAC Name

sodium;(E,3R,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHKIMDNBDHJB-INNGCKGUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239940
Record name Fluvastatin sodium anti-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvastatin sodium anti-isomer

CAS RN

93957-58-5
Record name Fluvastatin sodium anti-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvastatin sodium anti-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVASTATIN SODIUM ANTI-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRP6Z03X99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.